2-Benzyloxycarbonylamino-3-quinolin-4-YL-propionic acid

Description

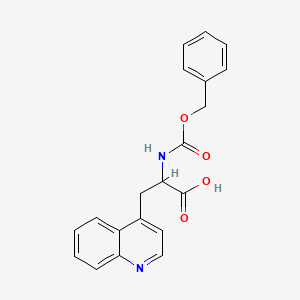

2-Benzyloxycarbonylamino-3-quinolin-4-YL-propionic acid is a quinoline-based derivative featuring a propionic acid backbone, a quinolin-4-yl group at the β-position, and a benzyloxycarbonyl (Cbz) protected amino group at the α-position. The Cbz group serves as a protective moiety for the amine, enabling selective deprotection during synthetic processes .

Properties

IUPAC Name |

2-(phenylmethoxycarbonylamino)-3-quinolin-4-ylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4/c23-19(24)18(22-20(25)26-13-14-6-2-1-3-7-14)12-15-10-11-21-17-9-5-4-8-16(15)17/h1-11,18H,12-13H2,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNXITQQCUDFNSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=NC3=CC=CC=C23)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyloxycarbonylamino-3-quinolin-4-YL-propionic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Quinoline Ring: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) group is introduced through the reaction of the amine group with benzyl chloroformate in the presence of a base like triethylamine.

Formation of the Propionic Acid Moiety: The propionic acid side chain can be introduced through a Friedel-Crafts acylation reaction using propionyl chloride and aluminum chloride as the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction of the benzyloxycarbonyl group can yield the corresponding amine.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyloxycarbonyl group, to introduce various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-Benzyloxycarbonylamino-3-quinolin-4-YL-propionic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving quinoline derivatives. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Benzyloxycarbonylamino-3-quinolin-4-YL-propionic acid involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, affecting transcription and replication processes. The benzyloxycarbonyl group can be cleaved enzymatically, releasing active intermediates that interact with cellular pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

2.1. Rebamipide (2-(4-Chlorobenzoylamino)-3-(1,2-dihydro-2-oxo-4-quinolyl)propionic Acid)

- Structural Differences: Rebamipide replaces the Cbz group with a 4-chlorobenzoylamino substituent, which is integral to its therapeutic activity rather than a protective group . The quinoline ring in Rebamipide is partially reduced (1,2-dihydro-2-oxo), enhancing its hydrogen-bonding capacity compared to the fully aromatic quinolin-4-yl group in the target compound.

- Functional Implications: Rebamipide’s 4-chloro substituent and reduced quinoline ring contribute to its anti-ulcer efficacy by promoting mucosal protection . In contrast, the Cbz group in the target compound may limit direct bioactivity unless deprotected. Solubility: Rebamipide’s polar 2-oxo group improves aqueous solubility relative to the fully aromatic, hydrophobic quinolin-4-yl group in the target compound .

2.2. Quinoline-4-Carboxylic Acid Derivatives (B28, B29, C1–C7)

- Structural Variations: Derivatives like B28 (2-([1,1'-biphenyl]-4-yl)quinoline-4-carboxylic acid) and C1–C7 (piperazine-linked esters) feature diverse aryl substituents (e.g., bromo, methoxy, trifluoromethyl) on the quinoline core . The target compound’s propionic acid chain and Cbz group are absent in these analogs, which instead prioritize ester or carboxylic acid termini for piperazine-mediated interactions.

- Functional Insights: Electron-withdrawing groups (e.g., -Br in C2, -CF₃ in C7) enhance metabolic stability but reduce solubility, whereas electron-donating groups (e.g., -OCH₃ in C6) improve solubility but may accelerate degradation .

2.3. 3-Benzoylpropionic Acid and Derivatives

- Structural Contrast: 3-Benzoylpropionic acid (CAS 2051-95-8) lacks the quinoline ring and amino-protecting group, instead featuring a benzoyl group directly attached to the propionic acid chain .

Key Comparative Data

Research Findings and Implications

- Synthetic Utility : The Cbz group in the target compound enables selective amine protection, critical for stepwise synthesis of complex molecules, unlike Rebamipide’s irreplaceable 4-chlorobenzoyl group .

- Biological Potential: While Rebamipide and C1–C7 derivatives exhibit direct therapeutic effects, the target compound’s bioactivity likely depends on deprotection to reveal the free amine, suggesting its role as a prodrug or intermediate .

- Physicochemical Trade-offs : Bulky substituents (e.g., Cbz) reduce solubility but enhance stability, whereas polar groups (e.g., -OH, -OCH₃) improve solubility at the cost of metabolic vulnerability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.